2,6-Diamino-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazoline family, characterized by its two amino groups at the 2 and 6 positions and a carbonyl group at position 4. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry as an antibacterial, anticancer, and anti-inflammatory agent.
Quinazolines are classified as bicyclic compounds containing a fused benzene and pyrimidine ring. They are known for their broad spectrum of biological activities. The specific compound 2,6-diamino-1H-quinazolin-4-one can be synthesized through various methods that involve starting materials such as anthranilic acid or isatoic anhydride, often utilizing reaction conditions that promote cyclization and substitution reactions.
The synthesis of 2,6-diamino-1H-quinazolin-4-one can be achieved through several methods:
These methods highlight the versatility in synthesizing quinazoline derivatives, including variations that lead specifically to 2,6-diamino-1H-quinazolin-4-one .
Synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., pyridine or toluene), and the presence of catalysts or reagents like potassium carbonate or phosphorus trichloride to facilitate the formation of the desired product with high yields.
The molecular structure of 2,6-diamino-1H-quinazolin-4-one consists of a quinazoline ring system with the following features:
This configuration contributes to its reactivity and biological properties.
The molecular formula is with a molecular weight of approximately 164.17 g/mol. The compound typically exhibits a melting point range that varies based on purity and synthesis method.
2,6-Diamino-1H-quinazolin-4-one participates in various chemical reactions due to its functional groups:
These reactions expand its utility in synthesizing more complex molecules for pharmaceutical applications .
Conditions such as pH, temperature, and solvent choice significantly influence these reactions' outcomes. For instance, basic conditions may favor nucleophilic attack on electrophiles.
The mechanism of action for compounds derived from 2,6-diamino-1H-quinazolin-4-one often involves interaction with biological targets such as enzymes or receptors. For example:
Studies have shown that quinazoline derivatives can exhibit significant activity against various cancer cell lines and pathogens due to their ability to interfere with critical biological processes .
2,6-Diamino-1H-quinazolin-4-one is typically a solid at room temperature with variable solubility in polar solvents like water and ethanol due to the presence of amino groups.
The compound is stable under normal conditions but may decompose under extreme pH or temperature conditions. It exhibits characteristic UV-visible absorbance due to its aromatic structure.
Relevant data includes:
The diverse biological activities associated with 2,6-diamino-1H-quinazolin-4-one make it valuable in several fields:
2,6-Diamino-1H-quinazolin-4-one (C₈H₈N₄O) represents a structurally distinct and pharmacologically significant member of the quinazolinone family. According to IUPAC nomenclature, this compound is systematically named as 2,6-diamino-4(1H)-quinazolinone, reflecting the positions of its amino substituents and the lactam functionality at C-4 [3] [6]. It belongs to the 4(3H)-quinazolinone subclass characterized by a carbonyl group at the C-4 position of the fused bicyclic system consisting of a benzene ring fused with a pyrimidine nucleus [4] [6]. The 2,6-diamino substitution pattern differentiates it from other quinazolinone derivatives and significantly influences its electronic distribution, hydrogen bonding capacity, and molecular recognition properties. This compound exhibits lactam-lactim tautomerism, though crystallographic evidence confirms that the lactam form predominates in the solid state [3]. ChemSpider ID 394945 provides validated structural information for this compound, which is alternatively referred to as 2,6-diaminoquinazolin-4-ol or 2,6-diamino-3H-quinazolin-4-one in chemical literature [3].
Compound Name | Core Structure | Substituent Positions | Molecular Formula |
---|---|---|---|
Quinazoline | Benzene-fused pyrimidine | Unsubstituted | C₈H₆N₂ |
4(3H)-Quinazolinone | 4-oxo derivative | C-4 carbonyl | C₈H₆N₂O |
2,6-Diamino-1H-quinazolin-4-one | 4-oxo with amino groups | 2-NH₂, 6-NH₂ | C₈H₈N₄O |
2-Methyl-3H-quinazolin-4-one | 4-oxo with methyl | 2-CH₃ | C₉H₈N₂O |
Quinazolinone derivatives have established a prominent position in medicinal chemistry since the mid-20th century, with 2,6-diamino-1H-quinazolin-4-one emerging as a scaffold of significant interest more recently. The broader quinazoline pharmacophore has yielded numerous FDA-approved drugs, including tyrosine kinase inhibitors such as gefitinib (EGFR inhibitor), afatinib (irreversible EGFR family blocker), and the phosphoinositide 3-kinase (PI3K) inhibitor idelalisib [4] [6]. Historically, the therapeutic potential of quinazolinones was first recognized through natural alkaloids like febrifugine (antimalarial) and vasicinone (bronchodilator) [4] [9]. The 2,6-diamino substitution pattern gained systematic investigation in the 1990s when researchers explored its role in enhancing hydrogen bonding interactions with biological targets, particularly enzymes involved in nucleotide metabolism and signal transduction pathways [6]. This derivative's emergence coincided with increased interest in multi-targeted kinase inhibitors and antimicrobial agents addressing drug resistance [2] [8]. The structural simplicity of 2,6-diamino-1H-quinazolin-4-one, coupled with its synthetic accessibility, has facilitated extensive structure-activity relationship (SAR) explorations, positioning it as a versatile template for analog development across therapeutic areas.
The focused investigation of 2,6-diamino-1H-quinazolin-4-one stems from its distinctive physicochemical properties and molecular recognition features. Unlike simpler quinazolinones, this derivative possesses three hydrogen bond donor sites (two amino groups and the lactam NH) and five hydrogen bond acceptor sites (lactam carbonyl, pyrimidine nitrogens, and amino groups), enabling complex interactions with biological macromolecules [3] [7]. Computational analyses indicate that the electron-donating amino groups significantly influence the electron density distribution across the quinazolinone system, enhancing its participation in π-stacking interactions and charge-transfer complexes [9]. This electronic profile makes it an excellent ligand for enzymes involved in redox processes and nucleotide binding. Furthermore, its balanced lipophilicity (calculated log P ≈ 0.3) and moderate molecular weight (176.18 g/mol) confer favorable drug-like properties according to Lipinski's rule of five, enhancing its potential as a lead compound [3] [7]. The scaffold's synthetic versatility allows functionalization at multiple positions, including N-1, N-3, C-2, C-6, and C-7, enabling rational drug design against diverse therapeutic targets, particularly in oncology, infectious diseases, and metabolic disorders where quinazolinones have established clinical relevance [2] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7